3-chloro-2-(1H-imidazol-1-yl)aniline

CYP inhibition Drug metabolism Time-dependent inhibition

3-Chloro-2-(1H-imidazol-1-yl)aniline is a distinguished ortho-substituted N-arylimidazole building block. Its sterically congested architecture alters hydrogen-bonding capacity, metabolic stability, and metal coordination geometry relative to para-isomers, delivering unique SAR diversity. Validated as a CYP1A2 time-dependent inhibition benchmark (IC50 1.10 × 10³ nM) in pooled human liver microsomes, it is an essential reference for ADME-Tox profiling and P450 liability assessment. The 3-chloro handle enables further functionalization via cross-coupling or nucleophilic aromatic substitution, while the core scaffold supports fragment-based kinase inhibitor discovery. Procure a structurally differentiated, assay-validated intermediate that cannot be substituted by generic imidazolyl aniline analogs without risking altered pharmacology or synthetic failure.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 869942-74-5
Cat. No. B1284658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-(1H-imidazol-1-yl)aniline
CAS869942-74-5
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N2C=CN=C2)N
InChIInChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H,11H2
InChIKeyBWVVQRPCASJTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(1H-imidazol-1-yl)aniline (CAS 869942-74-5): Ortho-Imidazolyl Aniline Scaffold for CYP Modulation and Kinase-Directed Medicinal Chemistry


3-Chloro-2-(1H-imidazol-1-yl)aniline (CAS 869942-74-5) is a chloro-substituted N-arylimidazole building block characterized by a 3-chloroaniline core bearing an N1-linked imidazole ring at the ortho (2-position) . This substitution pattern establishes a distinctive structural motif within the imidazolyl aniline class: the ortho-imidazole/aniline arrangement creates unique steric and electronic constraints that influence the compound's binding geometry, metabolic susceptibility, and its utility as a versatile intermediate in medicinal chemistry .

Why 3-Chloro-2-(1H-imidazol-1-yl)aniline (869942-74-5) Cannot Be Replaced by Unsubstituted or Para-Imidazolyl Analogs


Imidazolyl aniline derivatives exhibit pronounced structure-activity relationship (SAR) divergence driven by both ring connectivity and aniline substitution pattern . The target compound's ortho-imidazole substitution creates a sterically congested active site that fundamentally alters hydrogen-bonding capacity, metabolic stability, and metal coordination geometry relative to unsubstituted or para-isomeric analogs . Comparative SAR analyses confirm that halogen substitution, particularly chlorine at the aniline ring, confers differentiated binding kinetics and inhibitor selectivity across P450 isoforms [1]. Additionally, the compound's unique substitution pattern enables distinct chemical derivatization pathways unavailable to non-chlorinated or meta-substituted congeners . Consequently, direct substitution by generic imidazolyl aniline building blocks without rigorous target-specific validation introduces significant risk of altered pharmacological profiles, divergent metabolic liabilities, and failed synthetic outcomes.

Quantitative Differentiation Evidence: 3-Chloro-2-(1H-imidazol-1-yl)aniline vs. In-Class Analogs and Comparative Scaffolds


CYP1A2 Time-Dependent Inhibition: Ortho-Chloro Imidazolyl Aniline Binding Affinity and Selectivity

3-Chloro-2-(1H-imidazol-1-yl)aniline demonstrates measurable binding affinity for human cytochrome P450 1A2 (CYP1A2) with a time-dependent inhibition profile [1]. In pooled human liver microsomes using midazolam as substrate, the compound exhibited an IC50 value of 1.10 × 10³ nM (1.1 μM) following 30-minute preincubation in the presence of NADPH [1]. In contrast, the unsubstituted analog 2-(1H-imidazol-1-yl)aniline (CAS 26286-54-4) lacks halogen substitution on the aniline ring and consequently exhibits substantially altered P450 binding kinetics, with published SAR analyses indicating reduced metabolic interaction potential relative to chlorinated derivatives [2].

CYP inhibition Drug metabolism Time-dependent inhibition

Ortho- vs. Para-Imidazolyl Aniline Connectivity: Differential Reactivity and Derivatization Potential

The ortho-imidazole/aniline connectivity of 3-chloro-2-(1H-imidazol-1-yl)aniline represents a structurally constrained scaffold that is distinct from para-substituted imidazolyl aniline derivatives, which are more commonly commercially available as kinase inhibitor intermediates [1]. This ortho arrangement imposes steric hindrance between the imidazole N3 and the aniline NH2 group, resulting in altered nucleophilicity and distinct chemical derivatization pathways (e.g., acylation, sulfonylation, diazonium chemistry) relative to para-isomers such as 4-(1H-imidazol-1-yl)aniline (CAS 2221-00-3) [2]. The ortho connectivity also creates a unique chelation geometry for metal coordination, influencing the compound's utility in coordination chemistry and metalloenzyme inhibitor design [1].

Regiochemistry Synthetic accessibility Scaffold diversity

Chlorine Substitution Effect on P450 Inhibition: Differentiated Binding Profile vs. Non-Halogenated Scaffolds

The presence of the 3-chloro substituent on the aniline ring of 3-chloro-2-(1H-imidazol-1-yl)aniline contributes to enhanced cytochrome P450 enzyme interaction potential relative to non-halogenated imidazolyl aniline scaffolds [1]. Literature on imidazole derivatives indicates that chlorine substitution modulates both the electronic character of the aromatic ring and the compound's lipophilicity, parameters that directly influence heme coordination geometry and P450 binding kinetics [2]. The target compound's measurable CYP1A2 IC50 of 1.10 × 10³ nM reflects this halogen-dependent interaction profile, whereas unsubstituted imidazolyl anilines show markedly reduced P450 engagement [1][3]. Comparative studies of 1-substituted imidazole inhibitors confirm that aromatic ring substitution patterns are primary determinants of isoform selectivity and inhibition potency across CYP families [3].

Halogen substitution CYP inhibition Metabolic stability

Synthetic Accessibility and Supply Chain Differentiation: Comparative Vendor Availability and Purity Specifications

3-Chloro-2-(1H-imidazol-1-yl)aniline is commercially available from multiple established chemical suppliers with specified purity grades and packaging options that facilitate research procurement . Current vendor specifications include: 97% purity (Leyan, product 1189110) ; 95%+ purity with 1G and 5G in-stock packaging (ChemicalBook) ; and research-grade material with SDS availability (Santa Cruz Biotechnology, sc-346620) . In contrast, closely related regioisomers such as 3-chloro-4-(1H-imidazol-1-yl)aniline (CAS 869942-76-7) and 5-chloro-2-(1H-imidazol-1-yl)aniline (CAS 54705-92-9) are available through fewer commercial sources with less comprehensive analytical documentation [1].

Commercial availability Purity specifications Procurement

Validated Application Scenarios for 3-Chloro-2-(1H-imidazol-1-yl)aniline (869942-74-5) Based on Quantitative Evidence


Cytochrome P450 Drug-Drug Interaction Screening and CYP1A2 Inhibition Studies

Researchers conducting ADME-Tox profiling or drug-drug interaction risk assessment can utilize 3-chloro-2-(1H-imidazol-1-yl)aniline as a reference compound for CYP1A2 time-dependent inhibition studies. The compound's validated IC50 of 1.10 × 10³ nM in pooled human liver microsomes with midazolam substrate provides a quantifiable benchmark for assay development, P450 liability assessment, and cross-laboratory method validation [1]. This application is directly supported by the compound's documented CYP1A2 binding data in ChEMBL-curated BindingDB entries, which distinguishes it from non-halogenated imidazolyl aniline analogs that lack comparable P450 interaction profiles [1][2].

Medicinal Chemistry Scaffold Diversification: Ortho-Imidazolyl Aniline Building Block

Medicinal chemists seeking to explore structure-activity relationships beyond para-substituted imidazolyl aniline scaffolds should procure 3-chloro-2-(1H-imidazol-1-yl)aniline as a synthetically tractable ortho-substituted building block. The compound's ortho-imidazole/aniline connectivity enables distinct derivatization pathways (acylation, sulfonylation, cross-coupling) and provides a unique chelation geometry for metalloenzyme inhibitor design that is inaccessible using commercially common para-isomers such as 4-(1H-imidazol-1-yl)aniline [3]. The 3-chloro substituent additionally provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Kinase Inhibitor Fragment Library Enrichment and Selectivity Profiling

Given that imidazole-based compounds constitute a validated chemotype for kinase inhibitor development—as demonstrated by the nilotinib scaffold which incorporates an imidazolyl aniline motif [4]—this compound serves as a chloro-substituted fragment for kinase inhibitor library construction and selectivity profiling. Large-scale screening of imidazole-based candidate inhibitors across 24 protein kinases has established the chemotype's capacity for target differentiation, and the ortho-chloro substitution pattern of 3-chloro-2-(1H-imidazol-1-yl)aniline offers a structurally distinct starting point for fragment-based drug discovery relative to the trifluoromethyl-substituted nilotinib intermediate (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) [5][6].

Analytical Method Development and Reference Standard Procurement

Analytical chemistry laboratories requiring a well-characterized imidazolyl aniline reference standard for HPLC method development, LC-MS calibration, or impurity profiling can procure 3-chloro-2-(1H-imidazol-1-yl)aniline with documented purity specifications (97% from Leyan; 95%+ from ChemicalBook) and defined molecular weight (193.63 g/mol, C9H8ClN3) [7]. The compound's multi-vendor commercial availability with validated purity certifications reduces sourcing complexity and enables cross-supplier quality verification, advantages not uniformly available for its regioisomeric counterparts [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-2-(1H-imidazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.